physical and chemical properties of ethyl (2R)-2-aminobutanoate
physical and chemical properties of ethyl (2R)-2-aminobutanoate
The following technical guide details the physical and chemical properties, synthesis, and applications of Ethyl (2R)-2-aminobutanoate , a critical chiral building block in pharmaceutical research.
Content Type: Technical Monograph & Experimental Guide Subject: Ethyl (2R)-2-aminobutanoate (Free Base & Hydrochloride Salt) Primary CAS: 140170-82-7 (Free Base)
Executive Summary
Ethyl (2R)-2-aminobutanoate is the ethyl ester derivative of D-2-aminobutyric acid.[1] As a non-proteinogenic amino acid ester, it serves as a vital chiral synthon in the development of peptidomimetics and pharmaceutical intermediates. While its enantiomer, the (S)-isomer, is the precursor to the blockbuster antiepileptic drug Levetiracetam, the (2R)-isomer is increasingly utilized in structure-activity relationship (SAR) studies to probe stereospecific binding pockets and to synthesize degradation-resistant peptide analogs.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol using thionyl chloride activation, and analytical methods for ensuring enantiomeric purity.
Molecular Identity & Stereochemistry[1]
| Parameter | Detail |
| IUPAC Name | Ethyl (2R)-2-aminobutanoate |
| Common Names | D-2-Aminobutyric acid ethyl ester; D-Butyrine ethyl ester |
| CAS Number (Free Base) | 140170-82-7 |
| CAS Number (HCl Salt) | Not widely indexed; refer as HCl salt of 140170-82-7 |
| Molecular Formula | C₆H₁₃NO₂ (Free Base) / C₆H₁₄ClNO₂ (HCl Salt) |
| Molecular Weight | 131.17 g/mol (Free Base) / 167.63 g/mol (HCl Salt) |
| Chiral Configuration | (R)-enantiomer (corresponds to D-amino acid series) |
| SMILES | CCC(=O)OCC |
Stereochemical Note: The (2R) configuration corresponds to the D-isomer. Researchers must distinguish this from the (2S)/L-isomer (CAS 56545-22-3 for methyl ester HCl), which is biologically ubiquitous in specific pathways. The (2R) form is often used to induce specific conformational turns in peptide chains or to increase metabolic stability against proteases.
Physicochemical Properties[1][3][4][9][10]
The compound is most stable and commercially handled as its hydrochloride salt. The free base is a liquid that is prone to hydrolysis and oxidation.
Physical Constants
| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |
| Physical State | Colorless to pale yellow liquid | White crystalline solid | Salt form is hygroscopic.[1] |
| Boiling Point | ~44–45 °C @ 2 Torr | N/A (Decomposes) | Extrapolated atm BP ≈ 155–160 °C. |
| Melting Point | < 0 °C | ~89–91 °C | Salt melting point depends on dryness.[1] |
| Density | 0.9–1.0 g/mL (Est.)[1] | Bulk density varies | Free base is lighter than water.[1] |
| Solubility | Miscible in EtOH, DCM, EtOAc | Soluble in Water, MeOH, EtOH | Salt is insoluble in non-polar ether/hexanes.[1] |
| pKa (Conjugate Acid) | ~9.6 (Amine) | N/A | Typical for |
Optical Rotation[1]
-
Trend: Based on the (S)-enantiomer (L-form) typically exhibiting (+) rotation in acidic media, the (2R)-isomer generally exhibits a negative (-) specific rotation (e.g.,
to in H₂O or HCl). -
Critical Control: Optical rotation is concentration and solvent-dependent. Comparative analysis against a certified standard is required for batch release.
Chemical Reactivity & Stability[1]
Nucleophilic Potential
The free amine group is a primary nucleophile. In the presence of base (e.g., TEA, DIPEA), it readily reacts with:
-
Acyl Chlorides/Anhydrides: To form amide bonds (peptide synthesis).
-
Aldehydes: To form imines (Schiff bases), which can be reduced to secondary amines.
Ester Reactivity
The ethyl ester moiety is susceptible to:
-
Hydrolysis: Rapidly converts back to (R)-2-aminobutyric acid in the presence of aqueous base (NaOH/LiOH) or strong acid.
-
Cyclization: If the side chain contained a nucleophile (not present here), self-cyclization could occur. However, intermolecular condensation (diketopiperazine formation) is a risk during storage of the free base.
Storage Protocols
-
HCl Salt: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.
-
Free Base: Generate in situ immediately before use. Do not store for prolonged periods.
Synthesis Protocol: Thionyl Chloride Mediated Esterification
Objective: Synthesize Ethyl (2R)-2-aminobutanoate Hydrochloride from (R)-2-aminobutyric acid. Scale: Laboratory (10–50 g).
Reaction Logic
This method utilizes in situ generation of anhydrous HCl via the reaction of Thionyl Chloride (SOCl₂) with Ethanol. This drives the Fischer esterification while simultaneously trapping the amine as a hydrochloride salt, preventing side reactions.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with CaCl₂ drying tube), and a pressure-equalizing addition funnel. Flush with Nitrogen.[2][3][4]
-
Solvent Charge: Add anhydrous Ethanol (10 mL per gram of substrate) to the flask. Cool to 0°C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (1.2 – 1.5 equivalents) to the ethanol.
-
Caution: Exothermic reaction. Evolution of SO₂ and HCl gas.[3] Maintain temp < 10°C.
-
-
Substrate Addition: Add (R)-2-aminobutyric acid (1.0 equivalent) in portions to the solution.
-
Reflux: Remove ice bath and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor consumption of acid by TLC (n-Butanol/Acetic Acid/Water) or LC-MS.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate the mixture in vacuo to remove excess ethanol and SOCl₂.
-
Co-evaporate with Toluene (2x) to remove traces of water and acid.
-
-
Crystallization: Dissolve the crude residue in a minimum amount of hot Ethanol. Add Diethyl Ether or Hexanes until turbid. Cool to 4°C overnight to crystallize the HCl salt.
-
Filtration: Filter the white solid, wash with cold Ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Fig 1.[5] Step-by-step synthesis of Ethyl (2R)-2-aminobutanoate HCl via Thionyl Chloride activation.
Analytical Validation
To ensure the material is suitable for drug development, the following quality attributes must be verified.
Enantiomeric Purity (Chiral HPLC)
Distinguishing the (2R) isomer from the (2S) impurity is critical, especially if the starting material was not 100% pure.
-
Column: Chiralpak IC or Crownpak CR(+) (specifically designed for amino acids).
-
Mobile Phase:
-
Crownpak CR(+): Perchloric acid (pH 1.5) or Methanol/Water mixtures.[3]
-
Chiralpak IC: Hexane/EtOH/DEA (for free base) or reverse phase conditions.
-
-
Detection: UV at 210 nm (carbonyl absorption).
-
Acceptance Criteria: ee > 99.0%.
NMR Characterization (¹H NMR in DMSO-d₆)
- 8.5-8.8 ppm: Broad singlet (3H, NH₃⁺).
- 4.2 ppm: Quartet (2H, O-CH₂ -CH₃).
-
3.9 ppm: Triplet/Multiplet (1H,
-CH). -
1.8-1.9 ppm: Multiplet (2H,
-CH₂). - 1.2 ppm: Triplet (3H, O-CH₂-CH₃ ).
-
0.9 ppm: Triplet (3H,
-CH₃).
Analytical Logic Diagram
Caption: Fig 2. Analytical workflow for validating identity and enantiomeric purity.
Safety & Handling
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Inhalation Risk: The free base has a fishy, amine-like odor and should be handled in a fume hood. The HCl salt is a fine dust; use a powder mask.
-
Disposal: Neutralize with aqueous bicarbonate before disposing into organic waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10329324, Ethyl (2R)-2-aminobutanoate.[6] Retrieved from [Link][6]
Sources
- 1. foodb.ca [foodb.ca]
- 2. Ethyl 2-[ethyl(pyridin-2-ylmethyl)amino]butanoate | C14H22N2O2 | CID 80263905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 6. ethyl (2R)-2-aminobutanoate | C6H13NO2 | CID 10329324 - PubChem [pubchem.ncbi.nlm.nih.gov]
